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Compound of Interest

Compound Name: 3-Furaldehyde

Cat. No.: B129913

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties, spectroscopic data, synthesis, and safety information for 3-Furaldehyde (CAS 498-
60-2). The information is presented to support research, development, and quality control
activities involving this compound.

Chemical and Physical Properties

3-Furaldehyde, also known as 3-Furancarboxaldehyde, is a heterocyclic aldehyde consisting
of a furan ring substituted with a formyl group at the 3-position.[1] It is a colorless to light yellow
or brown liquid at room temperature.[2][3] The compound is noted for being sensitive to air and
light.[1][4] It is utilized as a building block in the synthesis of various organic compounds,
including the neoclerodane diterpene Salvinorin A, and finds applications in the pharmaceutical
and flavor industries.[5][6]

Table 1: Physicochemical Properties of 3-Furaldehyde
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Property Value Reference(s)
CAS Number 498-60-2 [7]
Molecular Formula CsH402 [2]
Molecular Weight 96.08 g/mol [2]
Appearance C.:olc')rless to light yellow/brown e
liquid
Boiling Point 144 °C @ 732 mmHg [1][8]
Density 1.111 g/mL @ 25 °C [1]8]
Refractive Index (n2°/D) 1.493 [1][8]
Flash Point 48 °C (118.4 °F) [9]
Vapor Pressure 4.88 - 5.33 mmHg @ 25 °C [3][10]

Soluble in water, alcohol,
Solubility ether, benzene, chloroform, [1][2][4]
DMSO

Spectroscopic Identification

Spectroscopic analysis is crucial for the unambiguous identification and quality assessment of
3-Furaldehyde. Below are the characteristic data obtained from *H NMR, 3C NMR, Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS).

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: *H NMR Spectral Data for 3-Furaldehyde (Solvent: CDCls)
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Chemical Shift (6, ppm) Multiplicity Assighment
9.91 Singlet H-6 (Aldehyde)
8.12 Singlet H-2

7.47 Triplet H-5

6.77 Doublet of Doublets H-4

Note: Peak assignments are based on typical furan chemical shifts and may vary slightly based

on solvent and experimental conditions.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: 3C NMR Spectral Data for 3-Furaldehyde (Solvent: CDCls)

| Chemical Shift (8, ppm) | Assignment | |---|---]---| | 184.5 | C-6 (Aldehyde Carbonyl) | | 150.2 |
C-2||145.1|C-5]|125.8|C-3||110.1|C-4]

Note: Peak assignments are based on typical furan chemical shifts and may vary slightly based

on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for 3-Furaldehyde (Neat Liquid)
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Wavenumber (cm~?) Intensity Assignment
3125 Medium Aromatic C-H Stretch
) Aldehyde C-H Stretch (Fermi

2830, 2740 Medium

doublet)

C=0 Carbonyl Stretch
1685 Strong ]

(Conjugated Aldehyde)
1580, 1505 Medium-Strong C=C Aromatic Ring Stretch
1150 Strong C-O-C Stretch (in-ring)

C-H Out-of-plane Bend (Furan
875 Strong

Ring)

Mass Spectrometry (MS)

Table 5: Major Fragments in the Electron lonization (El) Mass Spectrum of 3-Furaldehyde

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)

Putative Fragment

96 100 [M]* (Molecular lon)
95 95 [M-H]*

67 20 [M-CHO]*

39 55 [CsHs]*+

38 25 [CsH2]*

Experimental Protocols

Detailed and standardized experimental procedures are essential for obtaining high-quality,

reproducible analytical data.

Protocol for 'H and **C NMR Spectroscopy
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Sample Preparation: Accurately weigh 10-20 mg of 3-Furaldehyde for *H NMR (or 50-100
mg for 13C NMR) into a clean, dry vial.[3]

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) to the vial.[3]
Ensure the sample is fully dissolved. Gentle vortexing may be applied.

Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution
directly into a 5 mm NMR tube to remove any particulate matter.[11]

Capping and Labeling: Cap the NMR tube securely and label it clearly.

Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard
instrument tuning, locking, and shimming procedures to optimize the magnetic field
homogeneity.

Data Acquisition: Acquire the spectrum using appropriate parameters (e.g., pulse angle,
acquisition time, relaxation delay). For 13C NMR, a sufficient number of scans should be
averaged to achieve an adequate signal-to-noise ratio.

Processing: Process the raw data by applying Fourier transformation, phase correction, and
baseline correction. Reference the spectrum using the residual solvent peak (CDCls: o 7.26
ppm for *H, & 77.16 ppm for 13C).

Protocol for Infrared (IR) Spectroscopy

Equipment: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with clean, dry
sodium chloride (NaCl) or potassium bromide (KBr) salt plates.[5]

Background Spectrum: Acquire a background spectrum of the empty sample compartment to
account for atmospheric CO2 and water vapor.

Sample Application: Place one drop of neat 3-Furaldehyde liquid onto the surface of one
salt plate.[10]

Film Formation: Carefully place the second salt plate on top of the first, allowing the liquid to
spread into a thin, uniform film between the plates. Ensure no air bubbles are trapped.[12]
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Data Acquisition: Mount the sandwiched plates in the spectrometer's sample holder and
acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise
ratio.

Cleaning: After analysis, promptly disassemble the plates and clean them thoroughly with a
dry, volatile solvent (e.g., acetone or isopropanol), then return them to a desiccator for
storage.[10]

Protocol for Electron lonization Mass Spectrometry (El-
MS)

Sample Introduction: Introduce a small quantity of 3-Furaldehyde into the mass
spectrometer. For volatile liquids, this is typically done via a gas chromatography (GC-MS)
system or a direct insertion probe.[13]

lonization: In the ion source, the vaporized sample molecules are bombarded with a beam of
high-energy electrons (typically 70 eV).[7][14] This causes the ejection of an electron from
the molecule, forming a positively charged molecular ion ([M]*) and inducing fragmentation.

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a
mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-
to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded.

Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z.
The spectrum is analyzed by identifying the molecular ion peak and interpreting the
fragmentation pattern to confirm the structure.

Synthesis and Reactivity

A common laboratory synthesis of 3-Furaldehyde involves the oxidation of the corresponding

alcohol.

Synthesis from 3-Furanmethanol
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A widely used method for preparing 3-Furaldehyde is the oxidation of 3-Furanmethanol.[2]
This reaction typically employs manganese dioxide (MnOz) as a mild oxidizing agent in a
suitable organic solvent like tetrahydrofuran (THF). The reaction proceeds at room
temperature, and the solid MnO2 can be easily removed by filtration upon completion.[2]

Reactants

(S-FuranmethanoD

\

( Manganese Dioxide (MnOz))

~

Products

3-Furaldehyde

Conditions

Solvent: THE }--F-—-————————— MNnO

o

(Room Temperature) H20

Click to download full resolution via product page

Synthesis of 3-Furaldehyde via Oxidation.

Reactivity

e Photochemistry: Under UV light, 3-Furaldehyde can undergo photoisomerization and
photolysis, which may lead to decarbonylation to produce furan and other products.[3]

o Condensation Reactions: As a typical aldehyde, it undergoes condensation reactions. For
example, it reacts with 2-hydrazino-pyridine to yield N-furan-3-ylmethylene-N'-pyridin-2-yl-
hydrazine.[2]
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o Oxidation: It is reported to be more resistant to auto-oxidation compared to its isomer, 2-
furaldehyde.[10]

Analytical Workflow

The logical workflow for the identification and characterization of a 3-Furaldehyde sample
integrates multiple analytical techniques.

Sample Receipt

Unknown Sample

/((Presumed 3-Furaldehyde))‘

Physical Tests ] \§§:Ctr03copic Analysis
' Measure Physical Properties ' N 13 T
(BP, Density, RI) FTIR Spectroscopy (H & 13C NMR Spectroscopy Mass Spectrometry (EI-MS)
T
7 T \
J ¢ Data Interpretation
o — - Identify Functional Groups Determine Chemu:al Structure Confirm Molecular Weight
P (C=0, C-H aldehyde, Furan) & Proton/Carbon Environment & Fragmentation Pattern

Conclusion

Confirm Identity and Purity
of 3-Furaldehyde

Click to download full resolution via product page

Logical workflow for the identification of 3-Furaldehyde.

Safety and Handling

3-Furaldehyde is a flammable liquid and vapor.[9][11] It is classified as toxic if swallowed and
causes skin and serious eye irritation.[11][13] It may also cause respiratory irritation.[11]
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e Precautionary Measures: Handle in a well-ventilated area, preferably a fume hood. Keep
away from heat, sparks, and open flames.[11]

e Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side
shields or goggles, and a lab coat.[9]

o Storage: Store in a cool, tightly closed container in a dry and well-ventilated place.[8]
Recommended storage temperature is 2-8°C.[8] The compound is air and light sensitive and
should be stored accordingly.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide to 3-Furaldehyde (CAS 498-
60-2)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b129913#3-furaldehyde-cas-number-498-60-2-
identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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